
Hydrogen Bonding in a Structural Analogue: 4-
AcO-DMT Fumarate

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 4-acetoxy EPT

CAS No.: 2750249-90-0

Cat. No.: S11217290

Get Quote

The solid-state structure of 4-AcO-DMT Fumarate reveals a network of hydrogen bonds crucial for crystal

packing [1]. The quantitative geometry of these interactions is summarized below.

Table 1: Hydrogen-Bond Geometry for 4-AcO-DMT Fumarate [1]

D–H···A Interaction D–H (Å) H···A (Å) D···A (Å) D–H···A (°)

N1–H1···O4i 0.86(3) 2.03(3) 2.87(1) 165(3)

O6–H6a···O4ii 0.99(3) 1.56(3) 2.55(2) 178(2)

N2–H2···O3 0.90(2) 1.80(2) 2.69(2) 168(2)

Symmetry codes: (i) 1 – x, ½ + y, ½ – z; (ii) x, –1 + y, z

These hydrogen bonds link the 4-AcO-DMT cations and fumarate anions into infinite chains along the [010]

crystal direction [1]. The following diagram illustrates this supramolecular assembly.
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Diagram 1: Hydrogen-bonded chain in 4-AcO-DMT fumarate crystal along the b-axis.

Experimental Protocol for Crystal Structure
Determination

The hydrogen bonding data for 4-AcO-DMT fumarate was obtained through single-crystal X-ray

diffraction (SCXRD) [1]. The methodology is standard for determining the three-dimensional atomic

arrangement and intermolecular interactions in a solid compound.

1. Crystallization

Method: Slow evaporation.

Solvent: Water.
Process: A sample was dissolved in an aqueous solution and allowed to evaporate slowly at ambient

conditions, yielding colorless crystals suitable for X-ray analysis [1].

2. Data Collection and Refinement

Diffractometer: Bruker D8 Venture CMOS.

Radiation Source: Mo Kα (λ = 0.71073 Å).
Temperature: 296 K (room temperature).

Structure Solution: Using intrinsic phasing methods.
Refinement: All non-hydrogen atoms were refined anisotropically using full-matrix least squares on

F². Hydrogen atoms attached to nitrogen and oxygen were located from experimental data (Fourier
difference maps) and refined isotropically [1].

Table 2: Key Crystallographic Data for 4-AcO-DMT Fumarate [1]

Parameter Value

Empirical Formula C₁₈H₂₂N₂O₆

Formula Weight 362.37 g/mol

Crystal System Monoclinic
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Parameter Value

Space Group P2₁/c

a, b, c (Å) 13.023(1), 7.4823(6), 19.102(2)

β (°) 103.251(3)

Volume (Å³) 1811.8(3)

Z 4

How to Obtain Data for 4-AcO-EPT

The direct structural data for 4-AcO-EPT is not available in the searched literature. To acquire this

information, the following approaches are recommended:

Perform a New SCXRD Study: The most straightforward method is to crystallize 4-AcO-EPT (likely
as a salt like fumarate for stability) and determine its structure using SCXRD, following the protocol

above [1].
Explore Computational Chemistry: Use in-silico methods like molecular docking or density

functional theory (DFT) calculations to model the 3D structure of 4-AcO-EPT and predict its
hydrogen-bonding patterns with biological targets [2].

The experimental workflow for determining a crystal structure is summarized below.
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Diagram 2: Key steps for determining hydrogen bonding via single-crystal X-ray diffraction.
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To cite this document: Smolecule. [Hydrogen Bonding in a Structural Analogue: 4-AcO-DMT

Fumarate]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b11217290#4-aco-ept-hydrogen-bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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